4-Hydroxyphenyl Carvedilol D5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-ヒドロキシカルベジロール D5 は、4-ヒドロキシカルベジロールの重水素標識誘導体です。 この化合物は、主に心臓不全や高血圧の治療に使用される非選択的ベータ遮断薬であるカルベジロールの代謝経路と薬物動態を研究するために科学研究で使用されます .

2. 製法

合成経路および反応条件: 4-ヒドロキシカルベジロール D5 の合成には、4-ヒドロキシカルベジロールの重水素化が含まれます 具体的な反応条件と使用される試薬は異なる場合がありますが、一般的な方法には、重水素化溶媒と触媒を使用し、水素原子を重水素と交換することを促進することが含まれます .

工業的生産方法: 4-ヒドロキシカルベジロール D5 の工業的生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、最終製品の純度と一貫性を確保するための厳格な品質管理対策が含まれます。 核磁気共鳴 (NMR) 分光法などの高度な分析技術を使用することが、重水素原子の組み込みを確認するために不可欠です .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxycarvedilol D5 involves the deuteration of 4-HydroxycarvedilolThe specific reaction conditions and reagents used can vary, but common methods include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of 4-Hydroxycarvedilol D5 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is essential to confirm the incorporation of deuterium atoms .

化学反応の分析

反応の種類: 4-ヒドロキシカルベジロール D5 は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてさまざまな代謝産物を生成できます。

還元: 還元反応により、親化合物に戻すことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

主な生成物: これらの反応から生成される主な生成物には、4-ヒドロキシカルベジロール D5 のさまざまな酸化された代謝産物と還元された代謝産物が含まれ、これらはカルベジロールの代謝経路を研究するために役立ちます .

4. 科学研究における用途

4-ヒドロキシカルベジロール D5 は、さまざまな用途で科学研究で広く使用されています。

化学: カルベジロールの代謝経路を研究するための参照標準として役立ちます。

生物学: 研究者はこれを用いて、カルベジロールとその代謝産物の生物学的効果を調査しています。

医学: 人体におけるカルベジロールの薬物動態と薬力学の理解に役立ちます。

科学的研究の応用

Pharmacokinetic Studies

1. Bioavailability and Metabolism

4-Hydroxyphenyl Carvedilol D5 is utilized in pharmacokinetic studies to trace the metabolic pathways of carvedilol. A study validated a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying carvedilol and its metabolites, including this compound, in human plasma. This method demonstrated linearity over a specified range and provided insights into the absorption and elimination kinetics of carvedilol after administration .

Table 1: Pharmacokinetic Parameters of Carvedilol and this compound

| Compound | Cmax (ng/mL) | AUC0-t (ng.h/mL) | AUC0-inf (ng.h/mL) | T1/2 (h) |

|---|---|---|---|---|

| Carvedilol | 21.26 ± 9.23 | 66.95 ± 29.45 | 68.54 ± 30.11 | 6.30 ± 1.95 |

| This compound | 2.42 ± 2.07 | 5.93 ± 3.51 | 6.78 ± 3.49 | 6.31 ± 6.45 |

Clinical Applications

2. Heart Failure Management

Carvedilol, including its hydroxy derivative, has been shown to improve outcomes in patients with moderate to severe heart failure when used alongside standard treatments like ACE inhibitors and diuretics . The effects of carvedilol on heart failure include improved ejection fraction, reduced symptoms, and lower rates of hospitalization.

Case Study:

In a double-blind study involving patients with heart failure, those treated with carvedilol exhibited significant symptomatic improvement compared to placebo, highlighting the importance of this compound in clinical settings .

Research Applications

3. Drug Development

The stable isotope labeling of compounds like this compound aids in drug development processes by providing a means to trace drug metabolism accurately during clinical trials. This application is critical for assessing the safety and efficacy profiles of new formulations.

4. Analytical Chemistry

The compound serves as a reference standard in analytical chemistry for the detection and quantification of carvedilol and its metabolites in biological samples, which is essential for pharmacovigilance and therapeutic drug monitoring.

作用機序

4-ヒドロキシカルベジロール D5 の作用機序は、カルベジロールの作用機序と同様です。非選択的ベータ遮断薬として作用し、ベータ1 受容体とベータ2 受容体の両方をブロックします。これにより、心拍数と血圧が低下します。 重水素標識により、研究者は体内の化合物の代謝運命を追跡することができ、薬物動態に関する洞察が得られます .

類似化合物:

- 3-ヒドロキシカルベジロール

- 5-ヒドロキシカルベジロール

- O-デスメチルカルベジロール

比較: 4-ヒドロキシカルベジロール D5 は、重水素標識されているため、代謝研究において独特な利点を提供します。 3-ヒドロキシカルベジロールや 5-ヒドロキシカルベジロールなどのアナログと比較して、重水素標識された化合物は、安定性に優れ、生物系におけるより正確な追跡を可能にします .

類似化合物との比較

- 3-Hydroxycarvedilol

- 5-Hydroxycarvedilol

- O-Desmethylcarvedilol

Comparison: 4-Hydroxycarvedilol D5 is unique due to its deuterium labeling, which provides distinct advantages in metabolic studies. Compared to its analogs, such as 3-Hydroxycarvedilol and 5-Hydroxycarvedilol, the deuterium-labeled compound offers enhanced stability and allows for more precise tracking in biological systems .

生物活性

4-Hydroxyphenyl Carvedilol D5 is a deuterium-labeled derivative of 4-Hydroxyphenyl Carvedilol, which is itself a metabolite of Carvedilol, a non-selective beta-adrenergic antagonist used primarily for managing heart failure and hypertension. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and relevant research findings.

This compound functions primarily as a beta-adrenergic receptor antagonist , exhibiting a higher potency than its parent compound, Carvedilol. The compound inhibits catecholamines (adrenaline and noradrenaline) from binding to beta-adrenergic receptors, leading to:

- Decreased heart rate and blood pressure

- Reduction in cardiac output

- Mitigation of exercise-induced tachycardia

The compound is primarily metabolized by the cytochrome P450 isoform CYP2D6, which plays a crucial role in its pharmacokinetics and interactions with other drugs.

Pharmacokinetics

A recent study validated a simple LC-MS/MS method for assessing the pharmacokinetics of this compound in human plasma. Key findings include:

| Parameter | Carvedilol | This compound |

|---|---|---|

| C_max (ng/mL) | 21.26 ± 9.23 | 2.42 ± 2.07 |

| AUC_0-t (ng·h/mL) | 66.95 ± 29.45 | 5.93 ± 3.51 |

| AUC_0-inf (ng·h/mL) | 68.54 ± 30.11 | 6.78 ± 3.49 |

| T_1/2 (h) | 6.30 ± 1.95 | 6.31 ± 6.45 |

This study involved thirty-one healthy volunteers who received a single oral dose of carvedilol . The method demonstrated good selectivity and precision, confirming the compound's pharmacokinetic profile.

The biochemical properties of this compound are influenced by its structure, which includes hydroxyl groups that facilitate hydrogen bonding and electrophilic aromatic substitution reactions. The incorporation of deuterium enhances its stability and allows for precise tracking in biological studies.

Cellular Effects

Research indicates that this compound has significant effects on various cell types and processes:

- Antioxidant Properties : Similar to Carvedilol, it exhibits antioxidant effects that contribute to cardioprotection.

- Nitric Oxide Modulation : It may enhance vascular health by modulating nitric oxide pathways, thereby reducing oxidative stress .

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds:

| Compound | Characteristics |

|---|---|

| 3-Hydroxycarvedilol | Less potent than both Carvedilol and its D5 variant |

| 5-Hydroxycarvedilol | Similar metabolic pathways but different pharmacological profiles |

| O-Desmethylcarvedilol | Exhibits different receptor binding affinities |

The deuterium labeling in this compound provides distinct advantages in metabolic studies, enhancing stability and allowing for more accurate tracking in biological systems.

Case Studies and Research Applications

Numerous studies have utilized this compound in various research contexts:

- Drug Metabolism Studies : It serves as a reference standard for studying the metabolic pathways of Carvedilol.

- Pharmacokinetics : Its role as an internal standard in pharmacokinetic studies has been pivotal in understanding drug metabolism and efficacy.

- Therapeutic Development : Insights gained from its interactions with enzymes involved in drug metabolism are essential for optimizing therapeutic regimens involving beta-blockers .

特性

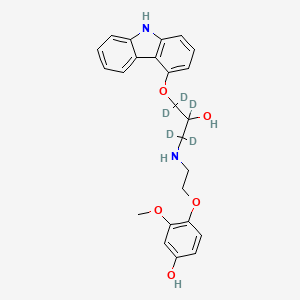

IUPAC Name |

4-[2-[[3-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/i14D2,15D2,17D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJHEORDHXCJNB-SUPLBRQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C3=CC=CC=C3N2)O)NCCOC4=C(C=C(C=C4)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。